molecular formula NaN3<br>N3Na B128913 Sodium azide CAS No. 26628-22-8

Sodium azide

Cat. No.: B128913
CAS No.: 26628-22-8
M. Wt: 65.01 g/mol
InChI Key: PXIPVTKHYLBLMZ-UHFFFAOYSA-N
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Description

Sodium azide is an inorganic compound with the chemical formula NaN₃. It appears as a colorless to white crystalline solid and is highly soluble in water. This compound is known for its use in automobile airbags, where it rapidly decomposes to produce nitrogen gas, inflating the airbag during a collision. It is also used in the synthesis of other azide compounds and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Sodium azide (NaN3) is a potent toxin that primarily targets the cytochrome c oxidase complex IV (CoX IV) . This enzyme complex is embedded in the inner mitochondrial membrane and forms part of the enzyme complexes involved in cellular respiration . This compound also inhibits the activity of other enzymes such as catalase and peroxidases .

Mode of Action

This compound exerts its toxic effects by binding to trivalent iron in porphyrin complexes, thereby inhibiting the activity of catalase, peroxidases, and cytochrome oxidase . It is assumed that the inhibition of cellular cytochrome oxidase activity results in an increase in the activity of hepatic hexokinase, which stimulates glycolysis . Inhibition of lactate dehydrogenase activity is thought to be responsible for the increased membrane permeability .

Biochemical Pathways

This compound affects various biochemical pathways. It inhibits the activity of SecA, which is required for translocation of proteins across the cytoplasmic membrane . This compound also induces apoptosis in neuronal cells by upregulating pro-apoptotic proteins like Bax and cytochrome c, while downregulating anti-apoptotic proteins such as procaspase-3 and Bcl-2 .

Pharmacokinetics

This compound is highly soluble in water and can be absorbed through the skin and mucous membranes . It can be taken up by inhalation or via the gastrointestinal tract and is then broken down completely, mainly in the liver . Azide anions can penetrate the blood-brain barrier and be metabolized to nitrogen oxide in the central nervous system .

Result of Action

The primary result of this compound’s action is a marked reduction in blood pressure due to dilation of peripheral blood vessels . Other effects include tachycardia, dizziness, collapse, respiratory distress, vomiting, diarrhea, and restlessness . In fatal poisonings, rapid progressive loss of consciousness or even coma with hyporeflexia and metabolic acidosis can occur .

Action Environment

Environmental factors can influence the action of this compound. Higher temperatures and lower soil pH levels accelerate its dissipation . This compound is thermally unstable and if heated to above 275°C (527°F), it may undergo violent decomposition . This compound solutions react with metallic ions to precipitate metal azides, which can be shock sensitive and explosive .

Biochemical Analysis

Biochemical Properties

Sodium azide is known to inhibit the cytochrome c oxidase complex IV (CoX IV), a part of the enzyme complexes involved in cellular respiration . This inhibition is critical to its toxicity, particularly in the central nervous system and cardiovascular system . This compound also increases cyclic GMP levels in the brain and liver by activating guanylate cyclase .

Cellular Effects

This compound interferes with cellular respiration and aerobic metabolism, preventing cells from utilizing oxygen . The central nervous system and the cardiovascular system are most sensitive to acute this compound poisoning . Symptoms of acute this compound intoxication include headache, dizziness, sweating, and hypothermia with metabolic acidosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the mitochondrial electron transport chain (ETC). This compound inhibits the cytochrome c oxidase complex IV (CoX IV) of the ETC . This inhibition disrupts oxidative phosphorylation, a key process in cellular energy production .

Temporal Effects in Laboratory Settings

This compound rapidly hydrolyzes in water or in an acidic medium to form hydrazoic acid, a highly toxic and explosive gas . It can become statically charged and dissipates easily with fume hood drafts . Over time, this compound can cause serious effects if inhaled, including eye irritation, headache, dramatic decrease in blood pressure, weakness, pulmonary edema, and collapse .

Dosage Effects in Animal Models

In animal models, this compound has been used to mimic neurodegeneration . Chronic treatment with this compound results in a marked reduction in cytochrome oxidase activity and spatial learning deficit . The toxicity induced by this compound in animals has been used as a platform to investigate the process of neurodegeneration, as well as to develop treatment strategies .

Metabolic Pathways

This compound disrupts the metabolic pathways involved in cellular respiration by inhibiting the cytochrome c oxidase complex IV (CoX IV) of the ETC . This inhibition disrupts oxidative phosphorylation, a key process in cellular energy production .

Transport and Distribution

This compound, when dissolved in water or in an acidic medium, dissociates into sodium and azide ions . In acidic solution, the azide ion binds the proton and forms a neutral, non-ionizable, and volatile hydrazoic acid . The rate of permeation through the cell membrane of azide is much higher than the rate of the chemical step of CoX IV inhibition by azide .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with the electron transport chain to inhibit the function of cytochrome c oxidase complex IV . This interaction disrupts oxidative phosphorylation, a key process in cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sodium azide is the “Wislicenus process,” which involves two steps in liquid ammonia. In the first step, ammonia is converted to sodium amide by metallic sodium: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to form this compound: [ \text{N}_2\text{O} + 2 \text{NaNH}_2 \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

Industrial Production Methods: Industrial production of this compound typically involves the same Wislicenus process but on a larger scale. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium azide undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound acts as a nucleophile in nucleophilic substitution reactions, particularly with alkyl halides, to form organic azides.

    Reduction Reactions: this compound can be reduced to form amines. For example, organic azides can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Decomposition Reactions: this compound decomposes upon heating to produce sodium and nitrogen gas: [ 2 \text{NaN}_3 \rightarrow 2 \text{Na} + 3 \text{N}_2 ]

Common Reagents and Conditions:

    Nucleophilic Substitution: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

Major Products:

Scientific Research Applications

Sodium azide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Sodium azide is often compared to other azide compounds, such as:

    Potassium Azide (KN₃): Similar in reactivity and applications but differs in solubility and melting point.

    Ammonium Azide (NH₄N₃): Used in explosives and propellants, more sensitive to detonation than this compound.

    Lead Azide (Pb(N₃)₂): Used in detonators, significantly more sensitive to premature detonation than this compound.

Uniqueness: this compound is unique due to its relatively lower sensitivity to detonation compared to other azide compounds, making it safer to handle and store. Its versatility in various chemical reactions and applications in different fields further highlights its importance .

Properties

IUPAC Name

sodium;azide
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InChI

InChI=1S/N3.Na/c1-3-2;/q-1;+1
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InChI Key

PXIPVTKHYLBLMZ-UHFFFAOYSA-N
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Canonical SMILES

[N-]=[N+]=[N-].[Na+]
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Molecular Formula

N3Na, NaN3
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DSSTOX Substance ID

DTXSID8020121
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Molecular Weight

65.010 g/mol
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Physical Description

Sodium azide appears as a colorless crystalline solid. Density 1.85 g / cm3. Burns in air and may explode if large quantities are involved. Toxic by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.]; [NIOSH], COLOURLESS HEXAGONAL CRYSTALS., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.]
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Boiling Point

Decomposes in vacuum (EPA, 1998), decomposes, Decomposes
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Flash Point

Not flammable (EPA, 1998)
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), In water, 41.0 g/100 mL at 17 °C, Highly soluble in water. Rapidly converted to hydrazoic acid ... Solubility in water: 40.16% at 10 °C; 41.7% at 17 °C, Slightly soluble in ethanol, insoluble in ethyl ether, Slightly soluble in alcohol; insoluble in ether; soluble in liquid ammonia, Solubility in water, g/100ml at 17 °C: 41.7 (good), (63 °F): 42%
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Density

1.846 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.846 at 20 °C, Relative density (water = 1): 1.85, 1.85
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Vapor Pressure

1 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 1
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Mechanism of Action

Sodium azide /is/ an inhibitor of mitochondrial ATPase. ...
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Color/Form

Colorless hexagonal crystals, Colorless to white, crystalline solid [Note: Forms hydrazoic acid (HN3) in water]

CAS No.

26628-22-8
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Melting Point

Decomposes at 527 °F to sodium and nitrogen (EPA, 1998), 275 °C (decomp), 527 °F (decomposes to sodium and nitrogen), 527 °F (Decomposes)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0560.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolyl-carbonylazide, 2-(2-pyridinyl)-4-thiazolylcarboxylic acid (1.0 g) was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 2-pyridinyl azide as a pale brown solid: m.p. 112–114° C. MS m/z: 232 (M+H).
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Synthesis routes and methods II

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolylcarbonylazide, 6.0 g of 2-(3-pyridinyl)-4-thiazolylcarboxylic acid was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 3-pyridinylazide as a pale brown solid. MS m/z: 204.5 (M−N2+H).
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6 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium azide

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